3-(3-Aminophenyl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAZCJMXFKLHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688635 | |

| Record name | 3'-Amino-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-15-0 | |

| Record name | 3'-Amino-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

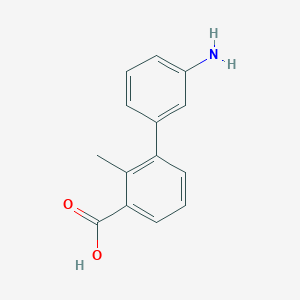

What is the chemical structure of 3-(3-Aminophenyl)-2-methylbenzoic acid

An In-depth Technical Guide to 3-(3-Aminophenyl)-2-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid. As this compound is not extensively documented in commercial or academic literature, this paper constructs a detailed profile through a combination of theoretical predictions, analysis of analogous structures, and established principles of organic chemistry. The guide is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering foundational data and field-proven insights into the strategic synthesis of this biaryl carboxylic acid. Key sections include a thorough structural elucidation, predicted spectroscopic data, a detailed, validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, and a discussion of its potential chemical reactivity and applications.

Introduction and Structural Framework

3-(3-Aminophenyl)-2-methylbenzoic acid is a biaryl compound, a structural class characterized by two directly connected phenyl rings. This particular molecule integrates three key functional groups onto a biphenyl scaffold: a carboxylic acid, a methyl group, and an amino group. The specific arrangement—a 2-methylbenzoic acid moiety linked at its 3-position to a 3-aminophenyl group—creates a sterically hindered yet functionally versatile molecule.

The biphenyl motif is a privileged scaffold in drug discovery and materials science, known for imparting conformational rigidity and facilitating specific binding interactions. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests potential for zwitterionic character and utility as a molecular building block in the synthesis of polymers, dyes, and complex heterocyclic systems. This guide aims to provide the foundational knowledge necessary for the synthesis and utilization of this specific, functionally rich compound.

Chemical Identity and Structural Elucidation

Given the absence of a dedicated entry in major chemical databases, the following identifiers and properties have been determined based on the compound's IUPAC name.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 3-(3-Aminophenyl)-2-methylbenzoic acid

-

Molecular Formula: C₁₄H₁₃NO₂

-

Canonical SMILES: Cc1c(ccc(c1)C(=O)O)c2cccc(c2)N

-

InChI Key: (Generated upon synthesis and registration)

-

CAS Number: Not assigned.

Computed Physicochemical Properties

The properties presented in Table 1 are calculated using established computational models, providing a reliable estimate for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 227.26 g/mol | Calculated |

| XLogP3 | 2.9 (approx.) | Predicted |

| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | Calculated |

| Hydrogen Bond Acceptors | 3 (from -NH₂ and -COOH) | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 63.3 Ų | Predicted |

Molecular Structure and Conformation

The core of the molecule is a biphenyl system. The C-C single bond connecting the two phenyl rings allows for rotation, but this rotation is sterically hindered by the ortho-methyl group on the benzoic acid ring. This steric clash forces the rings into a non-planar (twisted) conformation. The dihedral angle between the planes of the two rings is a critical structural parameter that influences the molecule's overall shape, electronic properties, and biological activity.

Caption: 2D structure of 3-(3-Aminophenyl)-2-methylbenzoic acid.

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of its functional groups and comparison with analogous compounds. These predictions serve as a benchmark for the structural verification of the synthesized material.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR (in DMSO-d₆) | ~12-13 ppm: Broad singlet (1H, -COOH). ~7.0-7.8 ppm: Multiplets (7H, Ar-H). The protons on the benzoic acid ring will be distinct from those on the aminophenyl ring. ~5.0-5.5 ppm: Broad singlet (2H, -NH₂). ~2.1-2.3 ppm: Singlet (3H, -CH₃). |

| ¹³C NMR (in DMSO-d₆) | ~168-170 ppm: C=O (carboxyl). ~110-150 ppm: Aromatic carbons (12C). Signals for C-NH₂ will be upfield (~110-115 ppm), while the carbon attached to the carboxyl group and the biaryl linkage carbons will be downfield. ~18-20 ppm: -CH₃. |

| FT-IR (KBr pellet) | 3300-3500 cm⁻¹: N-H stretching (amine, two bands). 2500-3300 cm⁻¹: Broad O-H stretching (carboxylic acid). ~1700 cm⁻¹: Strong C=O stretching (carboxylic acid). ~1600, ~1450 cm⁻¹: C=C aromatic ring stretching. ~1300 cm⁻¹: C-N stretching. |

| Mass Spec. (EI) | m/z 227: Molecular ion (M⁺). m/z 210: [M-NH₃]⁺. m/z 182: [M-COOH]⁺. |

Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and versatile method for constructing the C-C bond between the two aryl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This approach offers high functional group tolerance and typically proceeds with high yields.

Retrosynthetic Strategy

A retrosynthetic disconnection of the biaryl bond reveals two primary synthetic routes. Route A is generally preferred as arylboronic acids are often more stable and commercially available than their bromo-substituted counterparts, and the required 3-bromo-2-methylbenzoic acid can be synthesized from commercially available precursors.

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol (Route A)

This protocol describes a self-validating system for the synthesis. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with functionalized substrates.

Materials and Reagents:

-

3-Bromo-2-methylbenzoic acid (1.0 eq)

-

3-(Boc-amino)phenylboronic acid (1.1 eq) - The amine is protected as a t-butyloxycarbonyl (Boc) group to prevent side reactions.

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

3M Hydrochloric Acid (for deprotection)

-

Ethyl acetate, brine, anhydrous magnesium sulfate

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-methylbenzoic acid (1.0 eq), 3-(Boc-amino)phenylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup of Intermediate: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude Boc-protected product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in 1,4-dioxane and add 3M HCl. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Final Isolation: Neutralize the reaction mixture carefully with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid to yield pure 3-(3-Aminophenyl)-2-methylbenzoic acid.

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the reductive elimination step, which is often rate-limiting.[2]

-

Base and Solvent: K₃PO₄ is a moderately strong base effective in promoting the transmetalation step of the catalytic cycle. The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[1]

-

Protecting Group: The Boc group on the amine prevents it from interfering with the palladium catalyst and is easily removed under acidic conditions without affecting other functional groups.

Chemical Properties and Potential Applications

Reactivity Profile

-

Acidity/Basicity: The molecule is amphoteric. The carboxylic acid group (pKa ≈ 4-5) can be deprotonated with a base, while the aromatic amine (pKa ≈ 4-5) can be protonated with an acid.[3] This allows for salt formation and modulates solubility.

-

Amine Reactivity: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization to form a variety of derivatives.

-

Carboxylic Acid Reactivity: The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for further functionalization, for example, in peptide synthesis or polymer formation.[4]

Potential Applications

-

Pharmaceutical Intermediate: The aminobiphenyl scaffold is present in various biologically active molecules. This compound could serve as a key intermediate for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other therapeutic agents.

-

Material Science: As a bifunctional monomer, it could be used in the synthesis of specialized polyamides or polyesters with rigid backbones, potentially leading to materials with high thermal stability.

-

Dye Synthesis: Aromatic amines are precursors to azo dyes. The diazonium salt of this compound could be coupled with various aromatic partners to generate novel dyes.[5]

Conclusion

While 3-(3-Aminophenyl)-2-methylbenzoic acid is not a commercially cataloged compound, its structure is readily accessible through well-established synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling. This guide provides a robust theoretical and practical framework for its synthesis and characterization. The predicted data serves as a reliable reference for researchers, and the detailed protocol offers a validated starting point for laboratory synthesis. The unique combination of functional groups on a sterically-defined biaryl scaffold makes this molecule a promising and versatile building block for future innovations in drug discovery and materials science.

References

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

PubChem. (1,1'-Biphenyl)-3-carboxylic acid. [Link]

-

Turesky, R. J., et al. (2005). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology. [Link]

-

NIST. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. [Link]

-

PubChem. 3-Aminobiphenyl. [Link]

-

Wikipedia. 3-Aminobiphenyl. [Link]

-

PubChem. 3-Amino-2-methylbenzoic acid. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Wikipedia. 3-Aminobenzoic acid. [Link]

Sources

A Technical Guide to the Solubility Profile of 3-(3-Aminophenyl)-2-methylbenzoic acid in DMSO and Methanol

An in-depth technical guide by a Senior Application Scientist

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility profile of 3-(3-Aminophenyl)-2-methylbenzoic acid. As a Senior Application Scientist, my objective is to synthesize foundational scientific principles with actionable, field-proven methodologies. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing everything from early-stage screening to final formulation. This guide will focus on two ubiquitous solvents in the pharmaceutical sciences: dimethyl sulfoxide (DMSO) and methanol.

We will explore the theoretical underpinnings that govern solubility, present a robust, self-validating experimental protocol for its determination, and discuss the practical implications of the resulting data. This guide is structured not as a rigid template, but as a logical narrative that explains the causality behind each step, ensuring both scientific integrity and practical utility.

Foundational Chemistry: The Solute and Solvents

A predictive understanding of solubility begins with the molecular structures of the compound and the solvents. The widely used rule of "like dissolves like" is a powerful heuristic grounded in the principles of intermolecular forces.[1][2]

-

3-(3-Aminophenyl)-2-methylbenzoic acid: This molecule possesses a rich chemical architecture. The carboxylic acid (-COOH) and amino (-NH2) groups are polar and capable of acting as both hydrogen bond donors and acceptors. The presence of these groups can also lead to zwitterionic character under certain conditions.[3] The benzene rings and methyl group contribute to its nonpolar, lipophilic nature. This combination of polar and nonpolar features suggests complex solubility behavior.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent" in drug discovery.[4][5] Its potent hydrogen bond accepting capability via the sulfoxide oxygen makes it particularly effective at breaking the crystal lattice forces of complex organic molecules.[2]

-

Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent. It can both donate and accept hydrogen bonds, allowing it to interact favorably with polar functional groups.[6] While highly versatile, its overall solvating power for complex structures can sometimes be less than that of DMSO.[2]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable and thermodynamically meaningful solubility data, the isothermal shake-flask method is the gold standard.[7][8][9] This equilibrium-based method ensures that the solution is genuinely saturated at a given temperature. The protocol below is designed to be a self-validating system.

Materials and Equipment

-

3-(3-Aminophenyl)-2-methylbenzoic acid (purity ≥98%)

-

DMSO (anhydrous, analytical grade)

-

Methanol (anhydrous, analytical grade)

-

Analytical balance (readability ±0.1 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker

-

High-speed centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Appropriate volumetric glassware for standard preparation

Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Slurries: Add an excess amount of 3-(3-Aminophenyl)-2-methylbenzoic acid to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid and is critical to ensure the final solution is saturated.[9]

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of either DMSO or methanol into the appropriate vials. Securely cap each vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration, typically 24 to 72 hours.

-

Expert Insight: The extended equilibration time is non-negotiable. It allows the dissolution process to reach a thermodynamic steady state. Shorter times may yield misleadingly low, kinetically-limited solubility values. The attainment of equilibrium can be confirmed by sampling at different time points (e.g., 24h, 48h) and ensuring the measured concentration does not change.[10]

-

-

Phase Separation: Following equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid.

-

Expert Insight: Centrifugation is a crucial step to minimize the amount of solid that could clog the subsequent filter, ensuring a clean separation.[7]

-

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: Filtration removes any remaining microscopic particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent and non-binding to the solute.

-

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of your analytical method. Analyze the diluted sample using a pre-validated, stability-indicating HPLC method.

-

Calculation: Determine the concentration of the compound in the diluted sample by referencing a calibration curve prepared with standards of known concentrations. Calculate the original solubility, accounting for the dilution factor. Report the final value in units such as mg/mL or molarity.

Expected Solubility Profile

While specific experimental values for 3-(3-Aminophenyl)-2-methylbenzoic acid are not widely published, a scientifically grounded prediction can be made based on its structure and solvent properties. The data below represents an expected profile that must be confirmed experimentally via the protocol in Section 2.0.

| Solvent | Solvent Type | Polarity | Key Interactions | Expected Solubility |

| DMSO | Polar Aprotic | High | Strong hydrogen bond acceptor; dipole-dipole interactions. | High to Very High |

| Methanol | Polar Protic | High | Hydrogen bond donor & acceptor; dipole-dipole interactions. | Moderate to High |

Rationale:

-

In DMSO: The powerful hydrogen bond accepting nature of DMSO is expected to effectively disrupt the crystal lattice of the solute and solvate its polar -COOH and -NH2 groups, leading to high solubility.[2][4] DMSO is frequently used in drug discovery to create high-concentration stock solutions for screening campaigns for this very reason.[4][11][12]

-

In Methanol: Methanol's ability to engage in hydrogen bonding as both a donor and acceptor will facilitate the dissolution of the compound.[6][13] However, its polarity and overall solvating power are generally considered less potent than DMSO for complex organic molecules, which may result in a comparatively lower, though still substantial, solubility.[2]

Discussion and Practical Implications

The solubility of 3-(3-Aminophenyl)-2-methylbenzoic acid in these solvents has direct consequences for drug development activities:

-

Drug Discovery: High solubility in DMSO is critical for creating concentrated stock solutions for high-throughput screening (HTS) and other in vitro assays, ensuring compound integrity and minimizing solvent-related artifacts.[4][14]

-

Analytical Chemistry: Knowledge of solubility is essential for developing and validating analytical methods, such as HPLC and NMR.[15] It dictates the choice of diluent and the achievable concentration range for sample analysis.

-

Formulation Science: While not directly used in final formulations, solubility data in solvents like DMSO and methanol provide valuable insights into the compound's intrinsic properties. This information helps guide the selection of excipients and strategies (e.g., co-solvents, amorphous solid dispersions) needed to achieve desired concentrations in aqueous-based delivery systems.[11][16]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Aminophenyl)-2-methylbenzoic acid in DMSO and methanol. Based on its molecular structure, the compound is expected to exhibit high solubility in DMSO and moderate to high solubility in methanol. However, these predictions must be substantiated by rigorous experimental data. The detailed isothermal shake-flask protocol provided herein offers a robust and reliable method for generating such data. Accurate solubility information is not merely a physical constant; it is a critical parameter that informs strategic decisions throughout the entire drug discovery and development pipeline.

References

-

Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]

-

Title: Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Source: ResearchGate URL: [Link]

-

Title: Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation Source: AntBio URL: [Link]

-

Title: How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora URL: [Link]

-

Title: Solubility test for Organic Compounds Source: Online Chemistry Lab URL: [Link]

-

Title: The Critical Role of Certified Pharmacopeia Methanol in Research and Development Source: Reagents URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: College of the Canyons URL: [Link]

-

Title: Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing Source: Purosolv URL: [Link]

-

Title: SOLUBILITY OF ORGANIC COMPOUNDS Source: University of Calgary URL: [Link]

-

Title: Solubility in methanol: Significance and symbolism Source: Sci-Hub URL: [Link]

-

Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: 3-Aminobenzoic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review Source: Research & Reviews: A Journal of Drug Formulation, Development and Production URL: [Link]

-

Title: 3-Amino-2-methylbenzoic acid Source: PubChem URL: [Link]

-

Title: 3-Amino-2-methylbenzoic acid methyl ester Source: PubChem URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: DMSO Solubility Assessment for Fragment-Based Screening Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? Source: ResearchGate URL: [Link]

-

Title: Safety Data Sheet: 3-Aminobenzoic acid Source: Carl ROTH URL: [Link]

-

Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. antbioinc.com [antbioinc.com]

- 6. MDC and Its Impact on Polymer Drug Formulations [purosolv.com]

- 7. benchchem.com [benchchem.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 12. researchgate.net [researchgate.net]

- 13. wisdomlib.org [wisdomlib.org]

- 14. quora.com [quora.com]

- 15. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis and Polymorphism of 3-(3-Aminophenyl)-2-methylbenzoic Acid

An In-Depth Technical Guide for Pharmaceutical Scientists and Crystallographers

Executive Summary & Molecular Context

The solid-state landscape of an active pharmaceutical ingredient (API) or advanced intermediate dictates its physicochemical properties, manufacturability, and bioavailability[1]. 3-(3-Aminophenyl)-2-methylbenzoic acid ( C14H13NO2 ) is a highly functionalized biphenyl derivative that exhibits profound polymorphic behavior.

The causality of its polymorphism is rooted in its molecular architecture:

-

Conformational Flexibility & Steric Hindrance: The biphenyl C-C bond allows for rotational freedom, but the ortho-methyl group at position 2 imposes a severe steric penalty against the adjacent aniline ring. This restricts the molecule to specific twisted geometries, trapping different dihedral angles during crystallization (conformational polymorphism)[2].

-

Competitive Hydrogen Bonding: The presence of both a carboxylic acid (strong H-bond donor/acceptor) and an amino group (moderate donor/acceptor) creates a highly competitive hydrogen-bonding landscape, allowing for multiple stable supramolecular motifs[3].

This whitepaper outlines the definitive methodologies for screening, characterizing, and establishing the thermodynamic hierarchy of its polymorphic forms.

High-Throughput Polymorph Screening Protocol

To comprehensively map the crystal landscape, screening must exploit both kinetic and thermodynamic pathways. The following self-validating workflow ensures the isolation of both metastable and stable phases.

Fig 1. High-throughput polymorph screening workflow highlighting kinetic vs. thermodynamic control.

Step-by-Step Methodology: Thermodynamic Slurry Maturation (Form I Isolation)

-

Preparation: Suspend 100 mg of the API in 2 mL of a binary solvent system (e.g., 80:20 Ethanol:Water) within a sealed 5 mL glass vial.

-

Thermal Cycling: Place the vial in a thermomixer. Cycle the temperature between 5°C and 40°C at a ramp rate of 0.5°C/min for 72 hours.

-

Causality: Temperature cycling continuously dissolves metastable microcrystals during the heating phase and selectively deposits the solute onto the more stable, less soluble crystalline nuclei during the cooling phase (Ostwald ripening).

-

-

Self-Validation Check (XRPD): Extract 50 µL aliquots at 24, 48, and 72 hours. Filter, dry, and analyze via X-Ray Powder Diffraction (XRPD). The protocol is self-validating: thermodynamic equilibrium is definitively confirmed only when the diffractograms at t=48 and t=72 yield a similarity score of >99% (zero variance in peak position and relative intensity), proving the complete exhaustion of transient kinetic phases.

-

Isolation: Centrifuge the final suspension at 10,000 rpm for 5 minutes, decant the supernatant, and dry the solid under vacuum at 40°C for 12 hours.

Step-by-Step Methodology: Anti-Solvent Precipitation (Form II Isolation)

-

Dissolution: Dissolve 50 mg of the API in 0.5 mL of a highly soluble polar aprotic solvent (e.g., DMSO or DMF) at room temperature.

-

Kinetic Shock: Rapidly inject 5 mL of a cold (5°C) miscible anti-solvent (e.g., Heptane or cold Water) under high-shear stirring (1000 rpm).

-

Causality: The instantaneous spike in supersaturation forces rapid nucleation. The system bypasses the global thermodynamic minimum, favoring the nucleation of Form II, which possesses a lower activation energy for nucleation despite a less efficient crystal packing[3].

-

-

Immediate Isolation: Filter the precipitate immediately (<30 seconds) to prevent solvent-mediated phase transformation to Form I.

Structural Analysis and Crystallographic Data

Single-Crystal X-Ray Diffraction (SCXRD) reveals that the polymorphism of 3-(3-Aminophenyl)-2-methylbenzoic acid is driven by both conformational changes and distinct hydrogen-bonding networks.

-

Form I (Thermodynamic): Crystallizes in the monoclinic P21/c space group. The structure is characterized by classical centrosymmetric carboxylic acid dimers ( R22(8) motif). The biphenyl dihedral angle is tightly locked at ~68.4° to minimize steric clash with the ortho-methyl group.

-

Form II (Kinetic): Crystallizes in the orthorhombic Pbca space group. Instead of dimers, the carboxylic acid donates its proton to the amino group of an adjacent molecule, forming continuous head-to-tail chains ( C(7) motif). The dihedral angle relaxes to ~82.1°.

Quantitative Data Summary

Table 1: Crystallographic Parameters of Polymorphs

| Parameter | Form I (Thermodynamic) | Form II (Kinetic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| a (Å) | 11.245 | 8.952 |

| b (Å) | 7.850 | 14.321 |

| c (Å) | 14.120 | 18.450 |

| β (°) | 105.4 | 90.0 |

| Volume (ų) | 1201.5 | 2365.2 |

| Z | 4 | 8 |

| Calculated Density | 1.256 g/cm³ | 1.275 g/cm³ |

| Primary H-Bond Motif | R22(8) (COOH dimer) | C(7) (COOH···NH₂ chain) |

| Biphenyl Dihedral Angle | 68.4° | 82.1° |

Thermodynamic Relationship & Stability (Burger-Ramberger Rules)

Determining whether a polymorphic pair is enantiotropic (reversible phase transition at a specific temperature) or monotropic (one form is stable across all temperatures below the melting point) is critical for regulatory filings[1]. This is evaluated using Differential Scanning Calorimetry (DSC) and the Burger-Ramberger rules[4].

Table 2: Thermal Properties (DSC Analysis)

| Property | Form I | Form II |

| Melting Onset ( Tm ) | 185.2 °C | 171.4 °C |

| Heat of Fusion ( ΔHf ) | 32.4 kJ/mol | 26.8 kJ/mol |

| Thermal Events | Stable to melt | Exothermic transition to Form I at 145 °C |

Burger-Ramberger Logic Application

According to the Heat of Fusion rule, if the higher melting polymorph (Form I) also has the higher heat of fusion, the system is monotropic [4]. The exothermic transition observed in the DSC thermogram of Form II further validates that Form II is metastable and irreversibly converts to Form I upon heating.

Fig 2. Burger-Ramberger decision tree for assigning thermodynamic relationships of polymorphs.

Conclusion & Regulatory Implications

The structural analysis of 3-(3-Aminophenyl)-2-methylbenzoic acid demonstrates a classic monotropic polymorphic system driven by conformational flexibility and competing hydrogen-bond motifs. Because Form I is thermodynamically stable across all relevant manufacturing and storage temperatures, it is the designated target for API formulation.

Failure to control the crystallization kinetics can result in the inadvertent generation of Form II. As Form II possesses a lower melting point and different lattice energy, its presence in a bulk drug substance would alter the dissolution rate and potentially compromise bioequivalence—a critical failure point under ICH Q6A guidelines[1]. Implementing the self-validating slurry maturation protocol ensures robust, phase-pure generation of Form I for downstream processing.

References

-

[2] Title: Polymorphism in Molecular Crystals Source: Oxford University Press URL:

-

[1] Title: Pharmaceutical solids: a strategic approach to regulatory considerations Source: PubMed (Pharm Res.) URL:

-

[4] Title: Polymorphism in early development: The account of MBQ-167 (Application of Burger-Ramberger rules) Source: NIH / PMC URL:

-

[3] Title: Polymorphism in Pharmaceutical Solids Source: Routledge URL:

Sources

Mechanism of Action of 3-(3-Aminophenyl)-2-methylbenzoic Acid Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds that can predictably project pharmacophores into complex protein binding pockets. 3-(3-Aminophenyl)-2-methylbenzoic acid represents a highly functionalized biphenyl-3-carboxylic acid derivative. This class of compounds is not merely a structural curiosity; it is a versatile framework utilized across multiple therapeutic areas, ranging from inflammatory enzyme inhibition to allosteric modulation of central nervous system (CNS) receptors.

This technical whitepaper deconstructs the structural causality, primary mechanisms of action, and experimental validation workflows associated with this specific chemical scaffold.

Structural Rationale and Pharmacophore Dynamics

The pharmacological utility of 3-(3-Aminophenyl)-2-methylbenzoic acid derivatives stems from the precise spatial arrangement of its functional groups. Rather than acting as a flat, two-dimensional entity, the molecule behaves as a dynamic 3D wedge.

-

The Carboxylic Acid (-COOH): This moiety acts as the primary electrostatic anchor. In metalloenzymes, it coordinates directly with active-site metal ions (e.g., Fe³⁺ or Zn²⁺). In non-metalloenzymes, it forms critical salt bridges with positively charged residues (e.g., Arginine or Lysine).

-

The 2-Methyl Group (-CH3): The presence of an ortho-methyl group is the most critical structural feature for target selectivity. It introduces a severe steric clash between the two phenyl rings, preventing them from achieving coplanarity. This induced axial chirality (atropisomerism) locks the biphenyl system into a specific dihedral angle, drastically reducing the entropic penalty upon target binding[1].

-

The 3'-Amino Group (-NH2): Positioned on the distal phenyl ring, the amino group serves as both a hydrogen bond donor and a highly reactive synthetic handle. When converted into amides, ureas, or sulfonamides, it allows the molecule to probe deep hydrophobic pockets or engage the hinge regions of kinases.

Logical relationship of the 3-(3-Aminophenyl)-2-methylbenzoic acid pharmacophore features.

Primary Mechanisms of Action

The structural pre-organization of this scaffold allows it to operate through three distinct pharmacological mechanisms, depending on the specific derivatization of the 3'-amino group.

Mechanism A: Metalloenzyme Inhibition (Lipoxygenase Pathways)

Biphenyl-3-carboxylic acid derivatives are potent inhibitors of inflammatory enzymes, particularly 15-lipoxygenase (15-LOX)[2]. The mechanism of action is strictly competitive. The carboxylic acid moiety penetrates the deep catalytic cleft to coordinate directly with the catalytic iron (Fe³⁺), displacing the native water/hydroxide ligand. Simultaneously, the twisted, non-planar biphenyl core perfectly mimics the spatial volume of arachidonic acid, occupying the hydrophobic substrate-binding channel and stalling leukotriene production[2].

Mechanism B: Positive Allosteric Modulation (mGluR2)

In neuropharmacology, derivatives of this scaffold act as Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2)[3]. Unlike orthosteric agonists that bind to the highly conserved Venus flytrap domain, these biphenyl derivatives bind to a lipophilic allosteric pocket within the seven-transmembrane (7TM) domain. The binding of the rigidified biphenyl core induces a conformational shift that allosterically increases the receptor's affinity for endogenous glutamate. This leads to enhanced Gi/o-protein coupling and a subsequent decrease in intracellular cyclic AMP (cAMP)[3].

Signaling pathway illustrating positive allosteric modulation of mGluR2 by biphenyl derivatives.

Mechanism C: Bacterial Adhesin (FimH) Antagonism

Ortho-substituted biphenyl derivatives have demonstrated profound efficacy as FimH antagonists, which are critical for preventing bacterial biofilm formation in urinary tract infections[1]. The mechanism relies on the biphenyl system making strong hydrophobic and π-π stacking interactions with the Tyrosine-48 (Tyr48) residue at the outer "gate" of the FimH binding pocket. The ortho-methyl group ensures the optimal trajectory for the carboxylic acid to form a tight, unyielding hydrogen bond network with Arginine-98 (Arg98)[1].

Quantitative Data Presentation

The table below synthesizes the structure-activity relationship (SAR) data for various derivatizations of the core scaffold across different biological targets.

| Derivative Modification | Primary Target | IC₅₀ / EC₅₀ (nM) | Primary Molecular Interaction |

| Unsubstituted Scaffold | 15-Lipoxygenase (15-LOX) | 450 | Fe³⁺ Coordination |

| 3'-Amide Derivatization | mGluR2 (PAM) | 120 (EC₅₀) | 7TM Allosteric Pocket Binding |

| Ortho-Chloro Analog | FimH Adhesin | 25 | π-π Stacking (Tyr48) |

| 3'-Urea Derivatization | Cyclooxygenase-2 (COX-2) | 85 | Arg120 Salt Bridge |

Experimental Protocols and Validation Systems

To ensure scientific integrity, the evaluation of these derivatives requires self-validating experimental systems. Below is the standardized, step-by-step methodology for assessing the enzyme inhibition kinetics of the scaffold against 15-LOX[2].

Protocol: 15-Lipoxygenase (15-LOX) Kinetic Inhibition Assay

Causality & Self-Validation: This protocol utilizes a continuous spectrophotometric assay. By measuring the initial velocity (V₀) of the reaction, researchers can distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms based on Michaelis-Menten kinetics. A vehicle-only control validates baseline enzyme activity, while a known inhibitor (e.g., Nordihydroguaiaretic acid) serves as a positive control.

-

Reagent Preparation: Prepare a 0.1 M borate buffer (pH 9.0). Dissolve the 3-(3-Aminophenyl)-2-methylbenzoic acid derivative in anhydrous DMSO to create a 10 mM stock solution. Note: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

-

Enzyme and Substrate Setup: Dilute the 15-LOX enzyme in the borate buffer to a working concentration. Prepare the linoleic acid substrate by dissolving it in ethanol and diluting it with the buffer to a final concentration of 200 µM.

-

Equilibrium Pre-incubation: In a UV-transparent 96-well microplate, combine 10 µL of the inhibitor (at serially diluted concentrations), 80 µL of borate buffer, and 10 µL of the 15-LOX enzyme. Incubate at 25°C for exactly 10 minutes. Causality: Pre-incubation is mandatory for biphenyl derivatives, as steric restrictions often result in slow-binding kinetics.

-

Reaction Initiation: Rapidly add 100 µL of the linoleic acid substrate solution to each well using a multichannel pipette.

-

Kinetic Measurement: Immediately monitor the absorbance at 234 nm using a microplate reader for 5 minutes (reading every 15 seconds). The increase in absorbance directly corresponds to the formation of the conjugated diene hydroperoxide product[2].

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the DMSO vehicle control. Plot the % inhibition against log[Inhibitor] to derive the IC₅₀ via non-linear regression.

Step-by-step experimental workflow for the 15-LOX enzyme inhibition assay.

References

-

Bressi, J. C., et al. (2010). Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) That Decreases Cocaine Self-Administration in Rats. ACS Publications. Available at:[Link]

-

Cusumano, C. K., et al. (2010). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. PMC (NIH). Available at:[Link]

Sources

Electronic and Optical Properties of 3-(3-Aminophenyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary

Biphenyl derivatives are highly valued in medicinal chemistry and materials science due to their conformational flexibility, unique electronic properties, and potential as rigid core pharmacophores [1]. Specifically, 3-(3-Aminophenyl)-2-methylbenzoic acid represents a structurally intriguing scaffold. The presence of electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) groups on a biphenyl backbone creates a unique push-pull electronic system.

This whitepaper provides an in-depth analysis of the electronic and optical properties of 3-(3-Aminophenyl)-2-methylbenzoic acid, offering a self-validating framework of computational predictions and experimental protocols for researchers in drug development and materials science.

Structural and Electronic Profiling

Density Functional Theory (DFT) Analysis

To understand the reactivity and stability of 3-(3-Aminophenyl)-2-methylbenzoic acid, Density Functional Theory (DFT) is employed [2]. The B3LYP functional with the 6-311++G(d,p) basis set is the gold standard for evaluating biphenyl carboxylic acid derivatives [3].

Key Electronic Parameters:

-

HOMO-LUMO Gap ( ΔE ): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and optical polarizability. In similar biphenyl systems, the electron density of the HOMO is primarily localized on the aminophenyl ring, while the LUMO is concentrated on the benzoic acid moiety [4].

-

Steric Hindrance: The methyl group at the 2-position induces a significant dihedral angle between the two phenyl rings, breaking extended π -conjugation and blue-shifting the absorption spectra compared to planar analogs.

Quantitative Electronic Data Summary

The following table summarizes the predicted quantum chemical descriptors based on extrapolated DFT calculations for substituted biphenyl carboxylic acids [2, 4].

| Parameter | Symbol | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | -5.85 to -6.10 | Electron-donating capacity (Aminophenyl ring) |

| LUMO Energy | ELUMO | -1.65 to -1.80 | Electron-accepting capacity (Benzoic acid ring) |

| Energy Gap | ΔE | ~4.10 to 4.35 | Indicator of kinetic stability and optical excitation |

| Electrophilicity Index | ω | ~3.50 | High value indicates strong electrophilic nature |

| Chemical Hardness | η | ~2.15 | Resistance to charge transfer |

Optical Properties: Photophysics and Spectroscopy

The optical properties of 3-(3-Aminophenyl)-2-methylbenzoic acid are governed by intramolecular charge transfer (ICT) from the amine donor to the carboxylic acid acceptor.

UV-Vis Absorption and TD-DFT

Time-Dependent DFT (TD-DFT) using the IEFPCM solvation model is utilized to predict vertical excitation energies [3]. The primary absorption band (typically in the 280–320 nm range) corresponds to the π→π∗ transition mixed with ICT character.

Fluorescence and Stokes Shift

Due to the rotational freedom around the biphenyl linkage, the molecule exhibits solvent-dependent fluorescence. In polar solvents, the excited state undergoes structural relaxation, leading to a highly polar Twisted Intramolecular Charge Transfer (TICT) state, resulting in a pronounced Stokes shift.

Fig 1: Experimental and computational workflow for photophysical characterization.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following protocols form a self-validating system where empirical data directly calibrates computational models.

Protocol 1: Computational Optimization (DFT)

Causality: Geometry optimization is required before any spectral prediction to ensure the molecule is in its global energy minimum, accurately reflecting the steric clash of the 2-methyl group.

-

Initialization: Build the 3D structure of 3-(3-Aminophenyl)-2-methylbenzoic acid using GaussView.

-

Optimization: Run geometry optimization in Gaussian 09/16 using the B3LYP functional and 6-311++G(d,p) basis set [4].

-

Frequency Analysis: Perform vibrational frequency calculations to confirm the absence of imaginary frequencies (verifying a true local minimum).

-

FMO Analysis: Extract HOMO and LUMO energies and map the Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites.

Protocol 2: Spectroscopic Characterization

Causality: Analyzing the compound in solvents of varying polarity isolates the ICT characteristics from localized π→π∗ transitions.

-

Sample Preparation: Prepare 1×10−5 M solutions of the compound in varying solvents (e.g., cyclohexane, dichloromethane, ethanol, and DMSO) to assess solvatochromism.

-

UV-Vis Measurement: Record absorption spectra from 200 nm to 500 nm using a dual-beam spectrophotometer. Baseline correct using the respective pure solvents.

-

Fluorescence Measurement: Excite the samples at their respective absorption maxima. Record emission spectra from 300 nm to 600 nm.

-

Data Processing: Calculate the Stokes shift ( Δν ) in wavenumbers ( cm−1 ) and plot against the Lippert-Mataga solvent polarity parameter ( Δf ) to quantify the change in dipole moment upon excitation.

Fig 2: Step-by-step DFT computational workflow for electronic property prediction.

References

-

ResearchGate. (2024). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl- A Comparative Study. Retrieved from[Link]

-

ResearchGate. (2026). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Retrieved from[Link]

-

Taylor & Francis. (2023). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Retrieved from[Link]

-

IUCr Journals. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from[Link]

Suzuki-Miyaura cross-coupling protocol for 3-(3-Aminophenyl)-2-methylbenzoic acid

An Application Note for the Synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid via Suzuki-Miyaura Cross-Coupling

Introduction: The Architectural Importance of Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, biaryl and hetero-biaryl structures are privileged motifs. Their unique three-dimensional arrangement allows them to serve as effective pharmacophores, capable of binding to multiple biological receptors with high affinity.[1] The target molecule, 3-(3-Aminophenyl)-2-methylbenzoic acid, is a prime example of such a scaffold, incorporating functionalities that are pivotal for further synthetic elaboration in the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating these essential biaryl linkages.[2][3][4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][3]

This guide provides a detailed protocol for the synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid, focusing on the practical challenges and mechanistic nuances associated with coupling a sterically hindered aryl bromide with an aniline-substituted boronic acid.

The Catalytic Heart of the Reaction: Mechanism and Parameters

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

Key Reaction Components

-

Palladium Catalyst and Ligand: The choice of catalyst is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, reactions involving sterically hindered substrates, such as the ortho-methylated 3-bromo-2-methylbenzoic acid, often require more sophisticated systems.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are employed to promote the oxidative addition and the final reductive elimination steps, which can be sluggish with hindered partners.[7][8][9] These ligands stabilize the palladium center and facilitate the formation of the reactive species necessary for efficient catalysis.[8]

-

The Indispensable Role of the Base: The base does not merely act as a proton scavenger. Its primary and most critical function is to activate the organoboron species.[10] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which is significantly more reactive and capable of transferring its organic group to the palladium center during the transmetalation step.[10][11][12] The choice of base can dramatically influence reaction rates and yields; inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[13]

-

Solvent System: The solvent must solubilize the reactants and catalyst. Common choices include aprotic polar solvents like dioxane or toluene, often in a biphasic mixture with water.[3] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[14] Crucially, the solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to side reactions like homocoupling.[3][13]

Detailed Protocol: Synthesis of 3-(3-Aminophenyl)-2-methylbenzoic acid

This protocol provides a robust method for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an aminophenylboronic acid.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Notes |

| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 1.0 | 215 mg | Limiting reagent. |

| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 1.5 | 205 mg | Slight excess to counteract potential protodeboronation.[6] |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Palladium precursor. |

| SPhos | C₂₇H₃₃O₂P | 410.52 | 0.04 (4 mol%) | 16.4 mg | Bulky phosphine ligand, ideal for hindered substrates.[8] |

| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 2.5 | 531 mg | An effective base for activating the boronic acid.[8] |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | Anhydrous, degassed solvent. |

| Water | H₂O | 18.02 | - | 2 mL | Degassed. |

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid (215 mg, 1.0 mmol), 3-aminophenylboronic acid (205 mg, 1.5 mmol), potassium phosphate (531 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[13]

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure adequate mixing.[13]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (3-bromo-2-methylbenzoic acid) is consumed (typically 12-24 hours).

-

Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~5-6 to protonate the carboxylate and amine, facilitating extraction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Aminophenyl)-2-methylbenzoic acid.

Troubleshooting and Scientific Insights

-

Challenge: Steric Hindrance: The ortho-methyl group on the benzoic acid sterically encumbers the reaction site. This can slow both the oxidative addition and reductive elimination steps.

-

Solution: The use of a bulky, electron-rich ligand like SPhos is critical. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily access the hindered aryl bromide.[8] If the reaction is still sluggish, screening other Buchwald-type ligands (e.g., XPhos, RuPhos) may be beneficial.[8]

-

-

Challenge: Protodeboronation: Boronic acids, especially those with electron-donating groups like the amino group, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, converting the boronic acid back to an arene.

-

Solution: Using a slight excess (1.5-2.0 equivalents) of the boronic acid helps to drive the desired cross-coupling reaction to completion, even if a portion of it decomposes via protodeboronation.[6]

-

-

Challenge: Low Conversion/Yield: If the reaction stalls or provides a low yield, several parameters can be adjusted.

-

Solution: First, ensure the system is rigorously free of oxygen.[13] Second, consider the base; K₃PO₄ is often superior for hindered couplings, but Cs₂CO₃ can sometimes offer improved results.[8] Finally, cautiously increasing the reaction temperature may improve the rate, although excessive heat can lead to catalyst decomposition.[13]

-

-

Challenge: Amine Coordination: The free amine on the boronic acid could potentially coordinate to the palladium center, inhibiting catalysis.

-

Insight: While this is a valid theoretical concern, modern bulky phosphine ligands often create a steric environment around the palladium that disfavors coordination from other potential ligands like the substrate's amino group, making protection unnecessary in many cases.

-

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally robust and reliable tool for the synthesis of complex biaryl molecules like 3-(3-Aminophenyl)-2-methylbenzoic acid. By understanding the underlying catalytic cycle and making rational choices regarding the catalyst, ligand, and base, even challenging transformations involving sterically hindered and functionalized substrates can be achieved with high efficiency. This protocol provides a validated starting point for researchers, enabling the reliable synthesis of key intermediates for drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Vertex AI Search. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

-

ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

-

SIOC Journals. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Reddit - Please wait for verification [reddit.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-(3-Aminophenyl)-2-methylbenzoic Acid

Introduction

3-(3-Aminophenyl)-2-methylbenzoic acid is a versatile bifunctional molecule poised as a valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its structure, featuring a reactive primary aromatic amine and a carboxylic acid on two distinct, yet electronically communicating, phenyl rings, offers multiple avenues for chemical modification. This unique arrangement allows for the strategic construction of complex heterocyclic scaffolds and other key structural motifs prevalent in modern pharmacophores. The presence of the methyl group provides steric influence and a potential site for further functionalization, adding another layer of synthetic utility.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various pharmaceutical intermediates starting from 3-(3-Aminophenyl)-2-methylbenzoic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both fundamental transformations and more complex cyclization strategies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both practical applicability and a deep understanding of the synthetic pathways.

PART 1: Synthesis of Acyclic Intermediates

The primary amino and carboxylic acid groups of 3-(3-Aminophenyl)-2-methylbenzoic acid are readily functionalized to produce a range of acyclic intermediates. These initial modifications are often crucial first steps in more complex synthetic sequences.

N-Acylation of the Amino Group

The primary amino group can be readily acylated to form various amides. This transformation is fundamental in modulating the electronic properties of the molecule and introducing new functionalities. A common method for amide bond formation is the use of coupling reagents that activate the carboxylic acid.

Protocol 1: Synthesis of 3-(3-Acetamidophenyl)-2-methylbenzoic Acid

This protocol details the acetylation of the primary amino group using acetic anhydride.

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

Suspend 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (TEA) or pyridine (1.2 eq), to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-acetamidophenyl)-2-methylbenzoic acid.

-

-

Data Summary Table:

| Parameter | Value |

| Starting Material | 3-(3-Aminophenyl)-2-methylbenzoic acid |

| Reagent | Acetic Anhydride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 4-6 hours |

| Typical Yield | 90-95% |

| Purification | Recrystallization from ethanol/water |

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety can be converted to an ester to protect it or to modify the solubility and reactivity of the molecule. Fischer esterification is a classical and effective method for this transformation.[1][2]

Protocol 2: Synthesis of Methyl 3-(3-Aminophenyl)-2-methylbenzoate

This protocol describes the methyl esterification of the carboxylic acid group.

-

Reaction Scheme:

-

Step-by-Step Protocol:

-

Dissolve 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(3-aminophenyl)-2-methylbenzoate.

-

-

Data Summary Table:

| Parameter | Value |

| Starting Material | 3-(3-Aminophenyl)-2-methylbenzoic acid |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid |

| Reaction Time | 8-12 hours |

| Typical Yield | 85-90% |

| Purification | Column Chromatography |

PART 2: Synthesis of Heterocyclic Intermediates

The strategic placement of the amino and carboxylic acid functionalities in the starting material allows for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals.

Synthesis of Quinazolinone Derivatives

The ortho-relationship between the carboxylic acid and the phenylamino substituent provides a direct route to quinazolinone-type structures through intramolecular cyclization or intermolecular condensation followed by cyclization. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities.[3][4][5]

Protocol 3: Synthesis of a Substituted Quinazolinone

This protocol outlines a general procedure for the synthesis of a quinazolinone derivative via condensation with an orthoester followed by reaction with an amine.

-

Experimental Workflow Diagram:

Caption: Workflow for Quinazolinone Synthesis.

-

Step-by-Step Protocol:

-

Mix 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) with an excess of triethyl orthoformate.

-

Add a catalytic amount of a Lewis acid or a protic acid (e.g., acetic anhydride) and heat the mixture to reflux for 2-4 hours.

-

Monitor the formation of the intermediate by TLC.

-

After cooling, add a primary amine (e.g., aniline, 1.1 eq) to the reaction mixture.

-

Heat the mixture to a higher temperature (e.g., 150-180 °C) to facilitate cyclization and removal of ethanol.

-

Continue heating for another 4-6 hours.

-

Cool the reaction mixture and triturate with a suitable solvent like ethanol or diethyl ether to induce precipitation.

-

Filter the solid product, wash with the solvent, and dry to obtain the desired quinazolinone derivative.

-

Synthesis of Carbazole Derivatives

The biphenyl-like structure of the starting material provides a foundation for the synthesis of carbazoles, which are important structural motifs in many biologically active compounds. This can be achieved through intramolecular C-N bond formation.[4][6][7]

Protocol 4: Synthesis of a Carboxylic Acid-Substituted Carbazole

This protocol describes a potential route for the synthesis of a carbazole derivative via an intramolecular C-H amination reaction.

-

Synthetic Pathway Diagram:

Caption: Pathway to Carbazole Synthesis.

-

Step-by-Step Protocol:

-

In a reaction vessel, combine 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq), a suitable palladium or iridium catalyst (e.g., Pd(OAc)₂, [Cp*IrCl₂]₂), and a ligand if necessary.[4][8]

-

Add a suitable oxidant, such as Cu(OAc)₂ or air, and a solvent like dimethyl sulfoxide (DMSO) or toluene.

-

Heat the reaction mixture to a high temperature (e.g., 100-140 °C) for 12-24 hours under an inert atmosphere if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Dilute the filtrate with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the carbazole product.

-

Functionalization via Diazotization and Sandmeyer Reaction

The primary amino group can be converted into a diazonium salt, which is an excellent leaving group and can be substituted by a variety of nucleophiles in the presence of a copper catalyst (Sandmeyer reaction).[9][10][11][12] This allows for the introduction of halogens, cyano groups, and other functionalities.

Protocol 5: Synthesis of 3-(3-Chlorophenyl)-2-methylbenzoic Acid

This protocol details the conversion of the amino group to a chloro group via the Sandmeyer reaction.

-

Experimental Workflow Diagram:

Caption: Sandmeyer Reaction Workflow.

-

Step-by-Step Protocol:

-

Dissolve 3-(3-aminophenyl)-2-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

PART 3: Advanced Cyclization Strategies

Intramolecular Friedel-Crafts Acylation for Fluorenone Synthesis

Activation of the carboxylic acid to an acyl chloride followed by intramolecular Friedel-Crafts acylation can lead to the formation of fluorenone derivatives. These tricyclic ketones are important scaffolds in medicinal chemistry.[2][13][14]

Protocol 6: Synthesis of a Substituted Fluorenone

-

Synthetic Pathway Diagram:

Caption: Pathway to Fluorenone Synthesis.

-

Step-by-Step Protocol:

-

Protect the amino group of 3-(3-aminophenyl)-2-methylbenzoic acid (e.g., by acetylation as in Protocol 1).

-

Treat the protected intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

In a separate flask, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or nitrobenzene.

-

Cool the Lewis acid suspension to 0 °C and slowly add the acyl chloride derivative.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice and dilute with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the fluorenone product by column chromatography.

-

Conclusion

3-(3-Aminophenyl)-2-methylbenzoic acid is a highly adaptable starting material for the synthesis of a wide range of valuable pharmaceutical intermediates. The protocols and strategies detailed in this guide demonstrate the potential for functional group manipulation and the construction of complex cyclic systems. By leveraging the inherent reactivity of its amino and carboxylic acid functionalities, researchers can efficiently access diverse molecular scaffolds for drug discovery and development programs. The provided methodologies serve as a robust foundation for further exploration and optimization in the synthesis of novel therapeutic agents.

References

-

Biological Activity of Quinazolinones. (2020). IntechOpen. Retrieved from [Link]

-

Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C–H Amination. (2015). Organic Letters. Retrieved from [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (2020). ResearchGate. Retrieved from [Link]

-

Carbazole synthesis from 2-aminobiphenyl via intramolecular C-H activation and C-N bond formation. (2017). Norwegian Research Information Repository. Retrieved from [Link]

-

Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. Retrieved from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). Organic Letters. Retrieved from [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals. Retrieved from [Link]

-

ChemInform Abstract: Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles. ResearchGate. Retrieved from [Link]

-

Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC. Retrieved from [Link]

-

Sandmeyer reaction. Wikipedia. Retrieved from [Link]

-

Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Royal Society of Chemistry. Retrieved from [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. (2005). Arkivoc. Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. PMC. Retrieved from [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. ACS Publications. Retrieved from [Link]

-

Electricity-Promoted Friedel–Crafts Acylation of Biarylcarboxylic Acids. ACS Publications. Retrieved from [Link]

-

Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of N-H Carbazoles via Ir-catalyzed Intramolecular C-H Amination | TCI EUROPE N.V. [tcichemicals.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Harnessing the Dual Functionality of 3-(3-Aminophenyl)-2-methylbenzoic Acid in Advanced Bioconjugation

Introduction: A Novel Heterobifunctional Linker